

# Literature review on the toxicology of 4,4'-Dichlorobenzhydrol

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## Compound of Interest

Compound Name: 4,4'-Dichlorobenzhydrol

Cat. No.: B164927

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## The Toxicology of 4,4'-Dichlorobenzhydrol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4,4'-Dichlorobenzhydrol** (DBH), a secondary alcohol derivative of diphenylmethanol, is recognized primarily as a metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).<sup>[1]</sup> Its presence in the environment and as a metabolite in biological systems necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive review of the available literature on the toxicology of DBH, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. Due to the limited availability of direct toxicological studies on DBH, this review also incorporates data from structurally related compounds, such as 4,4'-Dichlorobenzophenone (DCBP) and other dichlorinated aromatic compounds, to provide a more complete assessment of its potential hazards.

### Physicochemical Properties

A summary of the key physicochemical properties of **4,4'-Dichlorobenzhydrol** is presented in Table 1.

Table 1: Physicochemical Properties of **4,4'-Dichlorobenzhydrol**

Property	Value	Reference
CAS Number	90-97-1	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> Cl <sub>2</sub> O	[1]
Molecular Weight	253.12 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	91-95 °C	
Water Solubility	Insoluble	
LogP (Octanol-Water Partition Coefficient)	4.1	[1]

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4,4'-Dichlorobenzhydrol** is classified with the following hazard statements:

- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

These classifications indicate that DBH is a moderate irritant upon direct contact.

## Acute Toxicity

Direct quantitative acute toxicity data for **4,4'-Dichlorobenzhydrol** in mammalian models is not readily available in the public literature. However, data for the closely related metabolite, 4,4'-Dichlorobenzophenone (DCBP), provides some insight into the potential acute toxicity.

Table 2: Acute Toxicity Data for 4,4'-Dichlorobenzophenone (DCBP)

Test Organism	Route of Administration	Endpoint	Value	Reference
Mouse	Intraperitoneal	LD50	200 mg/kg	[3]

## Subchronic and Chronic Toxicity

Comprehensive subchronic or chronic toxicity studies specifically investigating **4,4'-Dichlorobenzhydrol** were not identified in the reviewed literature. To infer potential long-term effects, data from a structurally related compound, 1,4-Dichlorobenzene, is presented.

Table 3: Chronic Toxicity and Carcinogenicity of 1,4-Dichlorobenzene

Species	Exposure Route	Duration	Key Findings	Reference
Rat	Oral (gavage)	103 weeks	Increased incidence of mononuclear cell leukemia in males.	[4]
Mouse	Oral (gavage)	103 weeks	Increased incidence of hepatocellular adenomas and carcinomas.	[4]

These findings in a related compound suggest that long-term exposure to dichlorinated aromatic compounds could be associated with carcinogenic effects. However, direct evidence for the carcinogenicity of DBH is lacking.

## Developmental and Reproductive Toxicity

Specific developmental and reproductive toxicity studies on **4,4'-Dichlorobenzhydrol** are not available. However, research on the estrogenic activity of DBH and its parent compounds

provides a strong indication of its potential as an endocrine disruptor, which could lead to reproductive and developmental effects.

A study on a structurally similar compound, 2,4-dichlorobenzyl alcohol, in rats established a No-Observed-Adverse-Effect Level (NOAEL) for prenatal developmental toxicity.

Table 4: Developmental Toxicity of 2,4-Dichlorobenzyl Alcohol in Rats

Parameter	Value
NOAEL (dams)	400 mg/kg/day
NOAEL (prenatal development)	400 mg/kg/day
LOAEL (dams and prenatal development)	800 mg/kg/day

At the Lowest-Observed-Adverse-Effect Level (LOAEL), effects included decreased maternal body weight and food consumption, as well as reduced fetal and placental weights and delayed ossification.[5]

## Mechanisms of Toxicity: Endocrine Disruption

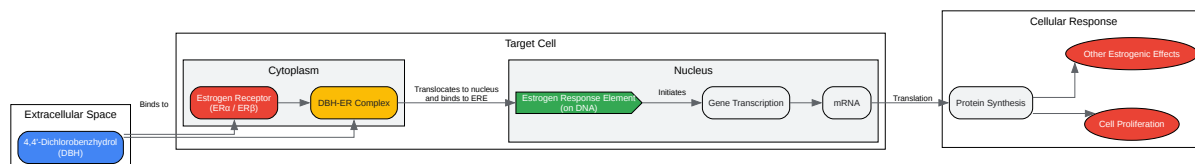
A significant body of evidence points towards the estrogenic activity of **4,4'-Dichlorobenzhydryl** and related compounds as a primary mechanism of toxicity.

## Estrogen Receptor Binding and Activation

Studies have demonstrated that DBH and its metabolite DCBP can bind to estrogen receptors  $\alpha$  (ER $\alpha$ ) and  $\beta$  (ER $\beta$ ). [6] This binding can initiate a cascade of events typically triggered by the endogenous hormone, estradiol. The interaction with estrogen receptors can lead to the transcription of estrogen-responsive genes, which may result in cell proliferation and other estrogenic effects.[6]

An in vitro study utilizing the MCF-7 human breast cancer cell line, which is estrogen-responsive, showed that both DBH and DCBP induced cell proliferation in an ER-dependent manner.[6][7] This suggests that these compounds act as xenoestrogens, mimicking the effects of natural estrogens.

The following diagram illustrates the proposed signaling pathway for the estrogenic effects of **4,4'-Dichlorobenzhydrol**.

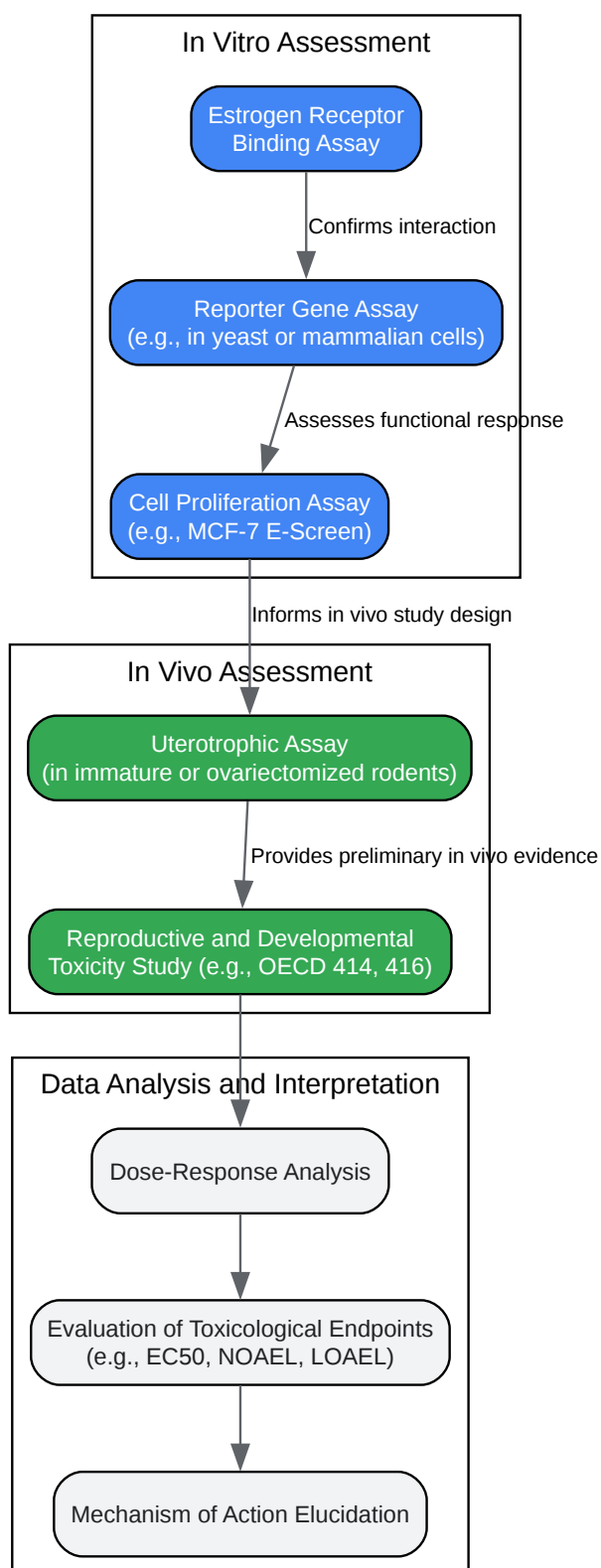


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Proposed estrogenic signaling pathway of **4,4'-Dichlorobenzhydrol**.

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4,4'-Dichlorobenzhydrol** are scarce in the available literature. However, standardized protocols for assessing the types of toxicity relevant to DBH and its analogues are well-established. The following provides an overview of a typical experimental workflow for evaluating the estrogenic activity of a compound like DBH.



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General experimental workflow for assessing estrogenic activity.

## Estrogen Receptor Binding Assay

- Objective: To determine the affinity of the test compound for estrogen receptors (ER $\alpha$  and ER $\beta$ ).
- Methodology: A competitive binding assay is typically used. Recombinant human ER $\alpha$  and ER $\beta$  are incubated with a radiolabeled estrogen (e.g., [ $^3$ H]-estradiol) in the presence of varying concentrations of the test compound. The amount of radiolabeled estrogen displaced by the test compound is measured, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated.

## MCF-7 Cell Proliferation (E-Screen) Assay

- Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive cells.
- Methodology: MCF-7 cells are cultured in a steroid-free medium to eliminate background estrogenic effects. The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 6 days). Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or by measuring DNA content. The proliferative effect of the test compound is compared to that of a positive control (e.g., 17 $\beta$ -estradiol).

## Conclusion

The toxicological profile of **4,4'-Dichlorobenzhydrol** is not extensively characterized through direct studies. The available data, primarily from GHS classifications, indicates that it is a skin, eye, and respiratory irritant. The most significant toxicological concern, inferred from studies on DBH and its structural analogues, is its potential as an endocrine disruptor through its estrogenic activity. The ability of DBH to bind to and activate estrogen receptors, leading to cellular proliferation, suggests a plausible mechanism for potential reproductive and developmental toxicity, and possibly carcinogenicity with chronic exposure.

The lack of quantitative in vivo toxicity data, such as LD<sub>50</sub>, NOAEL, and LOAEL values specifically for DBH, represents a significant data gap. Future research should focus on conducting comprehensive toxicological assessments of DBH, including acute, subchronic, and chronic toxicity studies, as well as developmental and reproductive toxicity evaluations, to provide a more definitive understanding of its risk to human health. Professionals in research

and drug development should handle **4,4'-Dichlorobenzhydrol** with appropriate caution, considering its irritant properties and its potential as an endocrine-disrupting chemical.

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